An In-Depth Technical Guide to 4-(4-Chlorophenoxy)aniline (CAS 101-79-1)
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)aniline (CAS 101-79-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)aniline, a versatile chemical intermediate with significant applications in various fields, including the synthesis of dyes, agrochemicals, and pharmaceuticals. This document consolidates key data on its physicochemical properties, synthesis, and biological relevance to serve as a valuable resource for professionals in research and development.
Core Properties and Data
4-(4-Chlorophenoxy)aniline, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic organic compound characterized by a diaryl ether linkage connecting a 4-chlorophenoxy group to an aniline moiety.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.[1]
Physicochemical Properties
The fundamental physicochemical properties of 4-(4-Chlorophenoxy)aniline are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 101-79-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| Appearance | Brown, dark, or white to light yellow/orange crystalline solid/powder | [1] |
| Melting Point | 96-103 °C | [1] |
| Boiling Point | 205 °C @ 12 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in N,N-Dimethylformamide and Methanol | [2] |
| pKa | 4.60 ± 0.10 (Predicted) | [2] |
Identification and Nomenclature
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | 4-(4-chlorophenoxy)aniline | [3] |
| Synonyms | 4-Chloro-4'-aminodiphenyl ether, p-(p-Chlorophenoxy)aniline, 4-Amino-4'-chloro-diphenylether | [1] |
| InChI | InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | [4] |
| InChIKey | YTISFYMPVILQRL-UHFFFAOYSA-N | [4] |
| SMILES | Nc1ccc(Oc2ccc(Cl)cc2)cc1 | [4] |
| PubChem CID | 7578 | [1] |
| EC Number | 202-976-5 | [5] |
Safety and Handling
4-(4-Chlorophenoxy)aniline is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
| Hazard Information | Details |
| GHS Pictograms | Corrosion, Exclamation mark |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Synthesis and Reactivity
The synthesis of diaryl ethers like 4-(4-Chlorophenoxy)aniline can be achieved through several established organic chemistry reactions, most notably the Ullmann condensation.[6][7] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] A common synthetic route would be the reaction between 4-chlorophenol and 4-chloro-1-nitrobenzene, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Representative Synthesis
Reaction: Reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene to 3-chloro-4-(3-chlorophenoxy)aniline.[2]
Materials and Reagents:
-
2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene
-
Iron powder
-
Acetic acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (AcOEt)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of iron powder (5.07 mmol) and acetic acid (1.22 mmol) in a 1:1 mixture of water and ethanol (8 mL) is prepared in a round-bottom flask.
-
2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol) is added to the suspension.
-
The reaction mixture is stirred at 80°C for 30 minutes.
-
After the reaction is complete, the ethanol is removed by evaporation under reduced pressure.
-
The remaining aqueous phase is basified with a saturated solution of NaHCO₃.
-
The product is extracted with ethyl acetate.
-
The organic phase is washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the aniline product.[2]
Applications in Research and Development
4-(4-Chlorophenoxy)aniline is a versatile intermediate with applications in several industries.[8] Its bifunctional nature, possessing both an amine and a diaryl ether, allows for its incorporation into a wide range of larger, more complex molecules.
-
Pharmaceuticals: The chlorophenoxy aniline scaffold is of significant interest in medicinal chemistry.[1] Derivatives have been investigated for various therapeutic applications, including as antimalarial and antimycobacterial agents.[1][9]
-
Agrochemicals: This compound serves as a key intermediate in the synthesis of certain herbicides and fungicides.[8]
-
Dyes and Pigments: It is used as a building block in the production of high-performance dyes, contributing to their colorfastness and durability.[8]
-
Polymers: It can act as a coupling agent in the manufacturing of polymers, enhancing material properties.[8]
Relevance in Drug Discovery
The aniline substructure is a common motif in many pharmaceutical agents.[10][11] However, the in vivo metabolism of anilines can sometimes lead to the formation of reactive metabolites, which may cause toxicity.[10] This is a critical consideration for drug development professionals.
Biological Activity of Derivatives
Research into derivatives of 4-(4-Chlorophenoxy)aniline has revealed promising biological activity. For instance, the related compound 3-chloro-4-(4-chlorophenoxy)aniline has been shown to inhibit the Plasmodium enoyl acyl carrier protein reductase, an essential enzyme in the fatty acid biosynthesis pathway of the malaria parasite.[9] This makes the chlorophenoxy aniline scaffold a promising starting point for the development of new antimalarial drugs.[9]
Metabolic Considerations
The metabolic fate of aniline-containing drugs is a key aspect of preclinical safety assessment. The aniline moiety can undergo oxidative metabolism by cytochrome P450 enzymes in the liver.[12] This can lead to the formation of N-hydroxylated metabolites, which can be further converted to reactive nitroso species.[13] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[14]
Understanding these potential metabolic pathways is crucial for designing safer drug candidates. Strategies to mitigate this risk include modifying the aniline structure to block metabolic activation or to promote alternative, non-toxic metabolic routes.
Conclusion
4-(4-Chlorophenoxy)aniline (CAS 101-79-1) is a chemical intermediate with significant utility in both industrial and research settings. Its versatile structure makes it a valuable precursor for a range of products, from dyes and agrochemicals to potentially novel pharmaceuticals. For drug development professionals, the chlorophenoxy aniline scaffold offers a promising foundation for new therapeutic agents, particularly in the anti-infective space. However, a thorough understanding of the metabolic fate and potential for bioactivation of the aniline moiety is essential for the successful development of safe and effective medicines based on this scaffold. This guide has provided a consolidated resource of its core properties, synthesis, and applications to aid in these research and development endeavors.
References
- 1. 4-(4-Chlorophenoxy)aniline | 101-79-1 | Benchchem [benchchem.com]
- 2. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CN105585509A - Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scispace.com [scispace.com]
- 10. news.umich.edu [news.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
